molecular formula C21H23N3OS2 B12456215 N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}hexanamide

N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}hexanamide

Cat. No.: B12456215
M. Wt: 397.6 g/mol
InChI Key: CMHRFQHIJHFNIS-UHFFFAOYSA-N
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Description

N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}hexanamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzothiazole ring, which is a heterocyclic aromatic organic compound containing both sulfur and nitrogen atoms. The presence of the carbamothioyl group and the hexanamide chain further enhances its chemical reactivity and potential utility in diverse chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}hexanamide typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The resulting benzothiazole derivative is then subjected to further functionalization to introduce the 2-methylphenyl group.

The next step involves the formation of the carbamothioyl group, which can be achieved by reacting the benzothiazole derivative with an isothiocyanate. Finally, the hexanamide chain is introduced through an amidation reaction, typically using hexanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbamothioyl group to a thiol or amine.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions are conducted under controlled temperatures to prevent overreaction.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}hexanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of specialty chemicals and advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The carbamothioyl group may also play a role in binding to metal ions or other cofactors, further influencing the compound’s biological activity.

Comparison with Similar Compounds

  • N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}pentanamide
  • N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}butanamide

Comparison: Compared to its analogs, N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}hexanamide exhibits unique properties due to the longer hexanamide chain This can influence its solubility, reactivity, and overall biological activity

Properties

Molecular Formula

C21H23N3OS2

Molecular Weight

397.6 g/mol

IUPAC Name

N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]hexanamide

InChI

InChI=1S/C21H23N3OS2/c1-3-4-5-10-19(25)24-21(26)23-17-13-15(12-11-14(17)2)20-22-16-8-6-7-9-18(16)27-20/h6-9,11-13H,3-5,10H2,1-2H3,(H2,23,24,25,26)

InChI Key

CMHRFQHIJHFNIS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC(=S)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)C

Origin of Product

United States

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